2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione
Description
2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked to a pyrimidine ring via a propenyl group.
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(3-pyrimidin-5-ylprop-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)7-3-4-11-8-16-10-17-9-11/h1-6,8-10H,7H2 |
InChI Key |
LGDNSGMZOODCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CC3=CN=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea or thiourea in the presence of a base such as NaOH . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Oxidation Reactions
The propenyl group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product(s) | Mechanism | Source |
|---|---|---|---|
| KMnO₄ (acidic/neutral conditions) | Oxo derivatives (epoxide or diol) | Electrophilic oxidation |
Oxidation primarily targets the double bond in the propenyl chain, forming epoxides or diols depending on reaction conditions. The pyrimidine ring remains intact due to its aromatic stability.
Reduction Reactions
Selective reduction of the propenyl group or carbonyl moieties is achievable:
| Reagent/Conditions | Product(s) | Selectivity | Source |
|---|---|---|---|
| NaBH₄ (ethanol, 0–25°C) | Saturated propyl chain | Propenyl double bond reduction | |
| H₂/Pd-C (room temperature) | Partial saturation of isoindole | Competitive reduction sites |
Reductive amination protocols (e.g., NaBH₃CN or STAB) are also applicable for derivatives with amine functionalities, as seen in PROTAC syntheses .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyrimidine and isoindole-dione moieties:
Pyrimidine Ring Modifications
| Reagent/Conditions | Position Modified | Product(s) | Source |
|---|---|---|---|
| Cl₂/FeCl₃ (DCM, reflux) | C2/C4 positions | Chlorinated pyrimidine | |
| NH₃/EtOH (high pressure) | C2/C4 positions | Aminopyrimidine derivatives |
Isoindole-Dione Modifications
| Reagent/Conditions | Site Modified | Product(s) | Source |
|---|---|---|---|
| R-NH₂ (DMF, 80°C) | Carbonyl groups | Ring-opened amide derivatives | |
| Grignard reagents (THF, −78°C) | Carbonyl groups | Alcohol adducts |
Substitution at the pyrimidine ring is directed by electronic effects, while the isoindole-dione’s carbonyl groups are susceptible to nucleophilic attack.
Cycloaddition and Cross-Coupling
The propenyl group participates in cycloadditions, and palladium catalysis enables cross-coupling:
| Reaction Type | Reagent/Conditions | Product(s) | Source |
|---|---|---|---|
| Diels-Alder | Dienophile (heat) | Six-membered cyclohexene adducts | |
| Suzuki-Miyaura | Aryl boronic acid/Pd(PPh₃)₄ | Biaryl-functionalized derivatives |
Stability and Reaction Optimization
Critical parameters for reproducible reactions:
Comparative Reactivity with Analogues
Structural variations influence reactivity:
Scientific Research Applications
2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The isoindole-1,3-dione scaffold is common in medicinal and materials chemistry. Key differences among analogs arise from substituent groups, which influence solubility, stability, and biological activity:
*Calculated based on formula or analogous structures.
Key Observations:
- Pyrimidine vs.
- Propenyl Linker : The flexible propenyl group contrasts with rigid phenyl () or silanyloxy chains (), possibly enabling adaptive binding in biological targets .
- Halogenation : Bromine in Compound 4a () increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C15H11N3O , with a molecular weight of 265.27 g/mol . The compound features a pyrimidine ring and an isoindole structure, which are significant in determining its biological interactions and activities .
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of similar compounds exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Antitumor Activity : There is evidence that this compound may possess antitumor properties, potentially by inducing apoptosis in cancer cells or inhibiting their proliferation through metabolic pathway interference .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Pharmacological Applications
The pharmacological potential of this compound is being investigated across various therapeutic areas:
- Cancer Therapy : Due to its potential antitumor activity, this compound is being studied as a candidate for cancer treatment.
- Inflammatory Diseases : Its anti-inflammatory properties suggest possible applications in treating conditions like arthritis or other inflammatory disorders.
- Infectious Diseases : Given its mechanism as a DHFR inhibitor, it may also be explored for treating infections caused by pathogens reliant on folate metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
